molecular formula C49H36IrN2O8P2-2 B6289667 [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) CAS No. 1221768-92-8

[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)

Cat. No. B6289667
CAS RN: 1221768-92-8
M. Wt: 1035.0 g/mol
InChI Key: NORGVMHPLCHIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) is a useful research compound. Its molecular formula is C49H36IrN2O8P2-2 and its molecular weight is 1035.0 g/mol. The purity is usually 95%.
The exact mass of the compound [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) is 1035.15761 g/mol and the complexity rating of the compound is 1280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Efficiency and Asymmetric Synthesis

Diphosphine ligands, such as those related to the specified complex, have demonstrated significant efficiency in catalytic processes, including copper-catalyzed asymmetric conjugate additions and hydrogenation reactions. These processes are crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and fine chemicals manufacturing. For instance, the use of atropisomeric diphosphines in copper-catalyzed 1,4-asymmetric conjugate additions of dialkylzincs to enones has resulted in high regioselectivities and enantioselectivities, showcasing the potential for asymmetric synthesis (Morin et al., 2015).

Luminescence and Sensing

Iridium complexes with diphosphine ligands exhibit promising luminescent properties, which can be exploited in light-emitting devices, sensors, and bioimaging. The modulation of luminescent properties through the strategic design of the ligand sphere around the iridium center opens avenues for creating materials with tailored photophysical characteristics. Enhanced emission and analyte sensing capabilities have been observed in cyclometalated iridium(III) complexes bearing diphosphine chelators, suggesting applications in developing new luminescent materials and sensors (Luo et al., 2013).

Anticancer Activity

The exploration of organometallic complexes for medicinal applications has included studies on iridium complexes with diphosphine ligands for their anticancer activity. Certain iridium complexes have shown significant antiproliferative properties against various cancer cell lines, suggesting their potential as templates for developing new anticancer drugs. The mechanism of action often involves inducing apoptosis in cancer cells, highlighting the therapeutic potential of these complexes (Liu et al., 2019).

properties

IUPAC Name

4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGVMHPLCHIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H36IrN2O8P2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.